molecular formula C16H25N3O2 B7508558 4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide

4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide

Cat. No. B7508558
M. Wt: 291.39 g/mol
InChI Key: ZPHSNWJSIPCFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). AZD-9291 has shown promising results in preclinical and clinical studies, with high selectivity for mutant EGFR and minimal toxicity.

Mechanism of Action

AZD-9291 works by irreversibly binding to the mutant 4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide, inhibiting the downstream signaling pathways that promote tumor growth and survival. This mechanism of action is different from other 4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide TKIs, which only reversibly bind to the 4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have minimal toxicity in preclinical and clinical studies. However, some adverse effects have been reported, including gastrointestinal disturbances, fatigue, and rash.

Advantages and Limitations for Lab Experiments

One advantage of AZD-9291 is its high selectivity for mutant 4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide, which allows for targeted therapy in NSCLC patients with 4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide mutations. However, one limitation is the development of resistance to AZD-9291 over time, which can limit its effectiveness in the long term.

Future Directions

Future research on AZD-9291 could focus on developing combination therapies to overcome resistance to the drug, as well as studying its potential use in other types of cancer. Additionally, further studies could investigate the mechanism of resistance to AZD-9291, with the goal of developing new drugs that can overcome this resistance.

Synthesis Methods

The synthesis of AZD-9291 involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is 4-(4-bromo-2-fluorophenoxy)-6-methoxyquinoline, which is converted into the key intermediate 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinoline. This intermediate is then reacted with 6-chloro-1-hexyne to form the propargylamine compound, which is further reacted with 4-(azepan-1-ylcarbonyl)piperidine-4-carboxylic acid to produce AZD-9291.

Scientific Research Applications

AZD-9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In vitro studies have shown that AZD-9291 is highly selective for mutant 4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide, with minimal activity against wild-type 4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide. In vivo studies have demonstrated that AZD-9291 is effective in inhibiting tumor growth in NSCLC xenograft models that harbor 4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide mutations.

properties

IUPAC Name

4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-2-9-17-16(21)19-12-7-14(8-13-19)15(20)18-10-5-3-4-6-11-18/h1,14H,3-13H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHSNWJSIPCFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)N1CCC(CC1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.